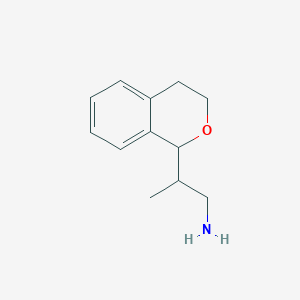
2-(3,4-dihydro-1H-isochromen-1-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydro-1H-isochromen-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-amine, with the CAS number 2248219-79-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₇NO
- Molecular Weight : 191.27 g/mol
- Structure : The compound features a unique isochromene structure which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Neuroprotective Effects
Recent studies indicate that compounds with similar structures exhibit neuroprotective properties. For instance, derivatives of isochromene have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD) .
Table 1: Inhibition Potency of Related Compounds
| Compound | AChE IC₅₀ (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
|---|---|---|---|
| Compound 3e | 0.28 | 0.91 | 2.81 |
| Isochromene Derivative | Not specified | Not specified | Not specified |
2. Antidiabetic Potential
Research into similar amine derivatives has demonstrated significant inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. For example, a related compound showed over 80% inhibition of DPP-IV activity at a dosage of 3 mg/kg . This suggests that this compound may also possess antidiabetic properties worth exploring.
3. Antioxidant Properties
The antioxidant potential of isochromene derivatives has been documented in various studies. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
AChE and MAO Inhibition
Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission, which is beneficial in neurodegenerative conditions . Similarly, MAO inhibition can increase levels of neurotransmitters such as dopamine and serotonin, contributing to mood regulation and neuroprotection.
DPP-IV Inhibition
Inhibiting DPP-IV can enhance insulin secretion and improve glycemic control, making this compound a candidate for further research in diabetes management .
Case Studies and Research Findings
Several studies highlight the potential applications of derivatives related to this compound:
Study on Neuroprotective Agents
A study focused on the design and synthesis of hybrid compounds combining isochromene structures with dithiocarbamate moieties showed promising results in inhibiting AChE and MAOs effectively . The most effective compound demonstrated potent inhibitory activity with favorable pharmacokinetic properties.
Antidiabetic Research
Another study explored the role of isochromene derivatives as DPP-IV inhibitors, revealing that specific structural modifications could significantly enhance their potency . The findings suggest that similar modifications might be beneficial for enhancing the biological activity of this compound.
属性
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(8-13)12-11-5-3-2-4-10(11)6-7-14-12/h2-5,9,12H,6-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSQDUGSWXJIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














